molecular formula C4H3N5O B1384352 [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL CAS No. 1427501-70-9

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL

Cat. No.: B1384352
CAS No.: 1427501-70-9
M. Wt: 137.1 g/mol
InChI Key: YNMRYMXOQMVXAO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL is a nitrogen-rich heterocyclic compound featuring a fused triazolo-triazine scaffold with a hydroxyl (-OH) group at position 3. Its synthesis typically involves cyclization reactions of N-triazol-3-yl imidates with reagents like cyanamide, as demonstrated in the preparation of related triazolo-triazin-5-amines . The hydroxyl group enhances hydrogen-bonding capabilities, influencing its solubility and biological interactions.

Properties

IUPAC Name

6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-6-1-5-3-8-7-2-9(3)4/h1-2H,(H,5,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRYMXOQMVXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250775
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-70-9
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL typically involves the construction of the triazole ring followed by the formation of the triazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired triazolo-triazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole or triazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or triazine rings .

Scientific Research Applications

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL involves its interaction with molecular targets such as kinases. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and survival. The compound binds to the active sites of these kinases, thereby blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

ZM-241385
  • Structure: 4-(2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol.
  • Key Features: Contains a phenol group and furyl substituent.
  • Pharmacology: Potent adenosine A2A receptor antagonist, with high selectivity over A1 receptors. Used in neurological studies to probe adenosine signaling pathways .
  • Comparison: Unlike [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL, ZM-241385 includes a furyl ring and an extended ethylphenol side chain, which enhance receptor binding affinity. The hydroxyl group in both compounds contributes to solubility, but ZM-241385’s phenol moiety offers stronger π-π stacking interactions .
5,7-Bis-ethylamino-[1,2,4]Triazolo[4,3-A][1,3,5]triazine-3-thiol
  • Structure: Ethylamino groups at positions 5 and 7, with a thiol (-SH) at position 3.
  • Key Features : Thiol group enables nucleophilic reactivity and metal coordination.
  • Applications : Used in catalysis and materials science due to stable metal complexes and selective electronic interactions .
  • Comparison: The thiol group distinguishes it from the hydroxyl-bearing target compound, offering distinct reactivity in cross-coupling reactions. This compound’s ethylamino groups may enhance steric bulk, reducing solubility compared to the hydroxyl analog .
[1,2,4]Triazolo[4,3-c][1,3,5]thiadiazine-5-thiones
  • Structure : Fused triazolo-thiadiazine core with a thione (-C=S) group.
  • Synthesis : Derived from N-triazol-3-yl imidates and carbon disulfide .
  • Pharmacology : Explored for analgesic and anti-inflammatory activities .
  • Comparison : The thiadiazine ring introduces sulfur, altering electronic properties and bioavailability. The thione group provides different hydrogen-bonding motifs compared to the hydroxyl group in the target compound .

Functional Analogs

Triazoloquinazolinones (e.g., 4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones)
  • Structure: Fused triazolo-quinazolinone system.
  • Pharmacology : H1-antihistaminic agents with demonstrated efficacy in allergic response models .
  • Comparison: The quinazolinone moiety expands aromaticity, enhancing interactions with hydrophobic enzyme pockets. Unlike the triazin-5-OL compound, these lack a hydroxyl group but include ketone functionalities .
1,2,4-Triazolo[3,2-b][1,3,5]thiadiazines
  • Structure : Triazolo-thiadiazine fused system.
  • Comparison : The thiadiazine ring increases metabolic stability but reduces water solubility compared to the hydroxylated triazolo-triazin-5-OL .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Group Pharmacological Activity Synthesis Method
This compound Triazolo-triazine -OH Adenosine receptor modulation Cyclization of N-triazol-3-yl imidates
ZM-241385 Triazolo-triazine -OH (phenol) A2A receptor antagonist Multi-step nucleophilic substitution
5,7-Bis-ethylamino-triazin-3-thiol Triazolo-triazine -SH Catalysis, metal coordination Substitution with ethylamine
Triazoloquinazolinones Triazolo-quinazolinone -C=O H1-antihistaminic Cyclocondensation

Table 2: Pharmacological Profiles

Compound Target/Application IC50/EC50 (nM) Selectivity Notes
This compound Adenosine receptors Under study Preferential A2A binding predicted
ZM-241385 Adenosine A2A receptor 1.6 (A2A) >1000-fold selectivity over A1
Triazolo[3,2-b]thiadiazines COX-2 0.8 µM Moderate COX-1 inhibition

Research Findings and Trends

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for triazolo-pyridines ) offers faster reaction times compared to traditional cyclization methods used for triazolo-triazin-5-OL .
  • Structure-Activity Relationship (SAR): Hydroxyl and phenol groups enhance solubility and receptor binding, while thiols and thiones favor metal coordination and catalytic applications .
  • Therapeutic Potential: Triazolo-triazine derivatives are emerging as versatile scaffolds, with modifications at position 5 significantly altering biological activity .

Biological Activity

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL is a heterocyclic compound with significant biological activities that have garnered attention in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a triazole and triazine framework, which contributes to its biological activity. Its molecular formula is C4H3N5O, and it possesses a molecular weight of 137.11 g/mol. The structure can be represented as follows:

Chemical Structure C4H3N5O\text{Chemical Structure }\text{C}_4\text{H}_3\text{N}_5\text{O}

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism. In a study evaluating several analogs, the compound demonstrated an IC50 value comparable to reference inhibitors like 7-Deazaxanthine (7-DX), indicating potent inhibitory effects on TP activity .
  • Anti-Angiogenic Properties : The compound has been reported to inhibit the expression of angiogenesis markers such as VEGF and MMP-9 in cancer cell lines (MDA-MB-231), suggesting potential applications in cancer therapy .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Thymidine Phosphorylase InhibitionIC50 comparable to 7-Deazaxanthine; effective against various analogs.
Anti-Angiogenic EffectsInhibits VEGF and MMP-9 expression in breast cancer cells.
Neuroprotective PotentialDeveloped as ATP-competitive CK1δ inhibitors; effective in neurodegenerative models.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Therapeutics : A study demonstrated that specific analogs exhibited strong anti-cancer properties by targeting TP and reducing angiogenesis markers in breast cancer cell lines .
  • Neurodegenerative Disorders : Compounds derived from this scaffold were evaluated for neuroprotective effects in models of Alzheimer's and Parkinson's diseases. They showed promising results with IC50 values ranging from 29.1 µM to 2.08 µM for inhibiting CK1δ activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the triazole or triazine rings significantly affect biological activity. For instance:

  • Substituents at Position 2 and 5 : Variations in substituents have been correlated with enhanced inhibitory potency against target enzymes and improved pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL
Reactant of Route 2
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL

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